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Compound of Interest

Compound Name: 4-Hydroxy MPT

Cat. No.: B3026206 Get Quote

An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 4-hydroxy-N-

methyl-N-propyltryptamine (4-HO-MPT)

Disclaimer: 4-hydroxy-N-methyl-N-propyltryptamine, also known as 4-HO-MPT or meprocin, is

a synthetic psychoactive compound. The information provided herein is intended for

researchers, scientists, and drug development professionals for academic and research

purposes only. This document does not endorse or encourage the use of this substance.

Introduction
4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) is a synthetic tryptamine derivative

belonging to the 4-hydroxytryptamine subclass.[1][2] Structurally, it is an analog of psilocin (4-

hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.[1] It is the

4-hydroxyl analog of N-methyl-N-propyltryptamine (MPT) and is considered a higher

homologue of psilocin.[2] Like many of its structural relatives, 4-HO-MPT is recognized for its

psychedelic properties, which are primarily mediated by its interaction with serotonin receptors

in the central nervous system.[1][2]

First synthesized and described by Alexander Shulgin, this compound has appeared online as

a research chemical.[1] Due to its classification as a novel or "designer" substance,

comprehensive data on its chemical and pharmacological profile is limited. This guide

synthesizes the available information and provides a predictive assessment of its properties

based on the well-characterized profiles of analogous tryptamines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b3026206?utm_src=pdf-interest
https://m.psychonautwiki.org/wiki/4-HO-MPT
https://en.wikipedia.org/wiki/4-HO-MPT
https://m.psychonautwiki.org/wiki/4-HO-MPT
https://en.wikipedia.org/wiki/4-HO-MPT
https://m.psychonautwiki.org/wiki/4-HO-MPT
https://en.wikipedia.org/wiki/4-HO-MPT
https://m.psychonautwiki.org/wiki/4-HO-MPT
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Properties
The chemical identity of 4-HO-MPT is defined by its tryptamine core, featuring a hydroxyl group

at the 4-position of the indole ring and asymmetric N-alkylation with methyl and propyl groups

on the terminal amine.

Identifier Value

IUPAC Name 3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-ol

Other Names
4-HO-MPT, Meprocin, 4-hydroxy-N-methyl-N-

propyltryptamine

CAS Number 763035-03-6 (free base)

Molecular Formula C₁₄H₂₀N₂O

Molar Mass 232.33 g/mol

Physicochemical Properties & Stability
Quantitative experimental data for the physicochemical properties of 4-HO-MPT are not readily

available. The values presented below are predicted based on its structure and comparison

with its close analog, psilocin.
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Property
Predicted Value /

Characteristic
Notes

Appearance
Off-white to tan crystalline solid

or oil.

Tryptamine freebases are

often oils or low-melting solids.

Solubility

Soluble in polar organic

solvents (e.g., methanol,

ethanol, acetone).

Freebase is generally insoluble

in water. Fumarate or

hydrochloride salts exhibit

greater aqueous solubility.

pKa ~9.5 - 10.5 (tertiary amine)

Estimated based on similar

tryptamines. The molecule will

be protonated at physiological

pH.

Stability
Prone to oxidation and

degradation.[3]

The 4-hydroxyindole moiety is

susceptible to oxidation,

especially when exposed to

light, heat, and air, often

forming colored quinoid

byproducts.[4] This is a known

characteristic of psilocin.[4][5]

Storage

Should be stored in an inert,

dark, and cold environment

(e.g., freezer).[4][6][7]

For long-term stability, storage

as a salt (e.g., fumarate) in a

sealed container under an inert

gas like argon is

recommended.

Proposed Synthesis and Characterization
The synthesis of 4-HO-MPT can be approached through established methods for creating 4-

substituted tryptamines. A common strategy involves building the tryptamine sidechain from a

protected 4-hydroxyindole derivative.

Proposed Synthetic Pathway
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A plausible synthetic route starts from 4-benzyloxyindole, protecting the reactive hydroxyl

group. This approach is analogous to the synthesis of similar compounds like 4-HO-NiPT.[8][9]

Oxalyl Chloride Acylation: 4-benzyloxyindole is reacted with oxalyl chloride to form the

reactive indol-3-ylglyoxylyl chloride intermediate.

Amidation: The intermediate is then reacted with N-methylpropylamine to form the

corresponding glyoxylamide, 2-(4-(benzyloxy)-1H-indol-3-yl)-N-methyl-2-oxo-N-

propylacetamide.

Reduction: The amide and ketone functionalities of the glyoxylamide are reduced, typically

using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the protected

tryptamine, 4-benzyloxy-N-methyl-N-propyltryptamine.

Deprotection: The final step is the removal of the benzyl protecting group via catalytic

hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the target compound, 4-

hydroxy-N-methyl-N-propyltryptamine.

Proposed Synthesis of 4-HO-MPT

4-Benzyloxyindole 1. Oxalyl Chloride
2. N-Methylpropylamine 4-Benzyloxy-indole-3-glyoxylamide LiAlH₄ Reduction 4-Benzyloxy-MPT H₂ / Pd Catalyst

(Debenzylation) 4-HO-MPT

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-HO-MPT.

Purification and Salt Formation
Purification of the final product is typically achieved through column chromatography. Due to

the instability of the freebase, it is often converted to a more stable salt form. Fumarate salts

are common for tryptamines as they tend to form stable, crystalline solids.[10][11] This is

achieved by dissolving the freebase in a suitable solvent like acetone and adding a

stoichiometric amount (0.5 equivalents for a 2:1 salt) of fumaric acid.[10][11]
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Analytical Characterization
The identity and purity of 4-HO-MPT would be confirmed using standard analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular

weight and fragmentation pattern, which is characteristic of the tryptamine structure.[12][13]

High-Performance Liquid Chromatography (HPLC): Used to determine purity and can be

coupled with a mass spectrometer (LC-MS) for definitive identification in complex matrices.

[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed

structural confirmation by showing the chemical environment of each atom in the molecule.

Pharmacological Profile
Mechanism of Action
The primary pharmacological action of 4-HO-MPT, like other classic psychedelics, is agonism

at serotonin receptors, particularly the 5-HT₂A subtype.[1][2][15][16] The activation of 5-HT₂A

receptors, which are highly expressed in the cerebral cortex, is the main driver of the subjective

psychedelic effects.[17][18] These receptors are G-protein coupled receptors (GPCRs) that

primarily signal through the Gq/G₁₁ pathway.[17][19]

Receptor Binding and Functional Activity
Studies have been conducted to assess the functional activity of 4-HO-MPT at various

serotonin receptors using in vitro calcium mobilization assays.[20][21] The table below

compares the potency (EC₅₀) and efficacy (Eₘₐₓ) of 4-HO-MPT with the well-characterized

analog, psilocin (4-HO-DMT), at human 5-HT₂ receptors.
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Compound Receptor
Potency (EC₅₀,
nM)

Efficacy (Eₘₐₓ,
% of 5-HT)

Reference

4-HO-MPT h5-HT₂A 0.67 99.2% [21]

h5-HT₂B 1.92 100.0% [21]

h5-HT₂C 1.98 97.8% [21]

Psilocin (4-HO-

DMT)
h5-HT₂A 0.17 81.0% [21]

h5-HT₂B 0.81 96.0% [21]

h5-HT₂C 0.35 96.0% [21]

These data indicate that 4-HO-MPT is a full agonist at these receptors, similar to psilocin, but

with a slightly lower potency (approximately 4-fold lower at the 5-HT₂A receptor). The

interaction with other receptors, such as 5-HT₁A, may also contribute to its overall

pharmacological profile.[22]

Signaling Pathways
Activation of the 5-HT₂A receptor by an agonist like 4-HO-MPT initiates a well-described

intracellular signaling cascade.[17][19] The receptor, coupled to the Gq protein, activates

phospholipase C (PLC).[17][19][23] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

[17][19] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates

protein kinase C (PKC).[17][19] This cascade is central to the excitatory effects mediated by

the 5-HT₂A receptor.[17][24]
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Caption: The Gq-coupled 5-HT₂A receptor signaling pathway.
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Experimental Protocols
Proposed Protocol for Synthesis of 4-HO-MPT
This protocol is a hypothetical procedure based on standard methods for tryptamine synthesis.

[8][9][25]

Amide Formation: To a solution of 4-benzyloxyindole (1.0 eq) in anhydrous dichloromethane

(DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir for 1

hour. In a separate flask, dissolve N-methylpropylamine (2.5 eq) in anhydrous DCM. Slowly

add the acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to

room temperature and stir for 4 hours. Quench with water, separate the organic layer, wash

with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude

glyoxylamide.

Reduction: Prepare a suspension of LiAlH₄ (4.0 eq) in anhydrous tetrahydrofuran (THF)

under an inert atmosphere. Add a solution of the crude glyoxylamide (1.0 eq) in anhydrous

THF dropwise at 0°C. After the addition is complete, heat the mixture to reflux and maintain

for 12 hours. Cool to 0°C and cautiously quench the reaction by sequential addition of water,

15% NaOH solution, and more water. Filter the resulting solids and wash with THF.

Concentrate the filtrate to yield crude 4-benzyloxy-MPT.

Deprotection: Dissolve the crude 4-benzyloxy-MPT in ethanol. Add a catalytic amount of 10%

Palladium on carbon (Pd/C). Purge the reaction vessel with hydrogen gas and maintain a

hydrogen atmosphere (e.g., using a balloon) at room temperature. Stir vigorously for 16

hours. Filter the mixture through Celite to remove the catalyst and wash with ethanol.

Concentrate the filtrate under reduced pressure to yield the crude 4-HO-MPT freebase.

Purification: Purify the crude product using silica gel column chromatography.

Salt Formation: Dissolve the purified freebase in a minimal amount of acetone. Add a

solution of fumaric acid (0.5 eq) in acetone. Stir until a precipitate forms. Collect the solid by

filtration, wash with cold acetone, and dry under vacuum to yield 4-HO-MPT fumarate.

Protocol for In Vitro Calcium Mobilization Assay
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This protocol outlines a standard method to assess functional activity at Gq-coupled receptors

like the 5-HT₂A receptor.[15][21]

Cell Culture: Culture HEK 293 cells stably expressing the human 5-HT₂A receptor in

appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin). Plate the cells

into black-walled, clear-bottom 96-well plates and allow them to grow to ~90% confluency.

Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye

solution (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., HBSS). Incubate the plate at

37°C for 1 hour in the dark.

Compound Preparation: Prepare serial dilutions of 4-HO-MPT and a reference agonist (e.g.,

5-HT or psilocin) in the assay buffer.

Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to

measure calcium flux. Set the instrument to record baseline fluorescence for approximately

20 seconds.

Compound Addition: The instrument will then automatically add the prepared compound

dilutions to the wells while continuing to record fluorescence intensity for another 2-3

minutes.

Data Analysis: The change in fluorescence upon compound addition corresponds to the

intracellular calcium concentration. Plot the peak fluorescence response against the

logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to

determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Conclusion
4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) is a classic psychedelic tryptamine that

fits predictably within the structure-activity relationships of its class. Its chemical properties,

particularly its instability as a 4-hydroxyindole, are analogous to psilocin. Pharmacologically, it

acts as a potent, full agonist at the 5-HT₂A receptor, the primary target for psychedelic action.

While existing in vitro data provides a solid foundation, further research is necessary to fully

characterize its binding profile across a wider range of receptors, understand its metabolic fate,

and establish its in vivo pharmacological and toxicological profile. The protocols and data
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presented in this guide serve as a technical resource for professionals engaged in the study of

novel psychoactive compounds and the development of serotonergic therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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